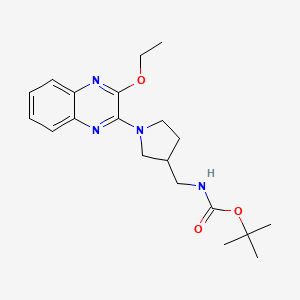

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate

Description

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate (CAS: 1420867-83-9) is a synthetic organic compound featuring a pyrrolidine ring linked to a quinoxaline moiety via a methylcarbamate group. The quinoxaline core is substituted with an ethoxy group at the 3-position, while the tert-butyl carbamate serves as a protective group for the amine functionality. Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 6, and a topological polar surface area (TPSA) of 76.6 Ų, suggesting moderate solubility in polar solvents . Its molecular complexity (index: 496) and seven rotatable bonds highlight conformational flexibility, which may influence its pharmacokinetic and synthetic accessibility .

Properties

IUPAC Name |

tert-butyl N-[[1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-5-26-18-17(22-15-8-6-7-9-16(15)23-18)24-11-10-14(13-24)12-21-19(25)27-20(2,3)4/h6-9,14H,5,10-13H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOJHOWTGMAFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1N3CCC(C3)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117331 | |

| Record name | Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420867-83-9 | |

| Record name | Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420867-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 356.47 g/mol. Its structure features a pyrrolidine ring substituted with a quinoxaline moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.47 g/mol |

| CAS Number | 1420867-83-9 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to possess inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical in the pathogenesis of neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

- Antioxidant Properties : Research indicates that the compound may exhibit antioxidant activity, which helps mitigate oxidative stress in cells. This is particularly relevant in models of neurodegeneration where oxidative damage plays a significant role.

- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. By reducing inflammatory markers and oxidative stress, it may help preserve neuronal health.

In Vitro Studies

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated:

- Cell Viability : The compound improved cell viability in astrocytes subjected to amyloid-beta toxicity.

- Inflammatory Markers : A significant reduction in TNF-alpha levels was observed, suggesting anti-inflammatory properties.

In Vivo Studies

In vivo assessments using rodent models have shown:

- Cognitive Function : Animals treated with the compound exhibited improved performance in memory tasks compared to control groups.

- Biomarkers : Analysis revealed decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation and oxidative stress.

Comparison with Similar Compounds

Core Heterocyclic Systems

Quinoxaline vs. Pyrimidine/Pyridine Derivatives

- Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 75, ): These compounds, such as 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, exhibit planar pyrimidine cores ideal for kinase inhibition. Their fluorine substituents enhance metabolic stability compared to the ethoxy group in the target compound .

Substituent Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.